molecular formula C16H16 B1345649 1,1-di(p-Tolyl)ethylene CAS No. 2919-20-2

1,1-di(p-Tolyl)ethylene

Cat. No.: B1345649
CAS No.: 2919-20-2
M. Wt: 208.3 g/mol
InChI Key: HEDMCKGHZIRQLS-UHFFFAOYSA-N
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Description

Significance and Research Trajectories of Diaryl Ethylene (B1197577) Scaffolds

Diaryl ethylene scaffolds, the structural family to which 1,1-di(p-tolyl)ethylene belongs, are of considerable importance in several areas of chemical science. These compounds are characterized by the presence of two aryl groups attached to an ethylene core. This structural motif imparts unique photophysical and photochemical properties, making them prime candidates for the development of molecular switches and optical memory storage materials. acs.orgnih.gov For instance, certain diarylethene derivatives exhibit reversible photochromism, a phenomenon where the molecule can be switched between two distinct isomers by light, leading to changes in color and other properties. acs.orgnih.gov

Research in this area is actively exploring the synthesis of novel diaryl ethylene derivatives with enhanced functionalities. Scientists are investigating how modifications to the aryl groups and the ethylene bridge can influence the compound's properties, such as thermal stability and fatigue resistance, which are critical for practical applications in optoelectronic devices. acs.org Furthermore, the incorporation of heterocyclic aryl groups is a promising strategy to create thermally reversible photochromic compounds with high resistance to degradation. acs.org The study of these scaffolds is not only advancing our fundamental understanding of photochromism but also paving the way for the development of next-generation materials with tunable optical and electronic properties. nih.gov

Historical Context of this compound in Organic Synthesis and Materials Science

The scientific journey of this compound is rooted in the broader exploration of substituted alkenes and their behavior in chemical reactions. Its development is closely linked to advancements in understanding radical chemistry and polymerization processes. Initially, research focused on the fundamental reactivity of 1,1-diarylethylene derivatives, revealing their unique electronic characteristics.

A significant milestone in the history of this compound was the discovery of its exceptional ability to act as a radical scavenger. This property proved to be highly valuable in controlling polymerization reactions, a critical aspect of polymer science. Specifically, it was found to be effective in scavenging radicals generated during polymerization, thereby influencing the properties of the resulting polymer. This discovery solidified its importance in the field and spurred further investigations into its applications.

In materials science, this compound has been utilized as a modifier for polymers like polystyrene and as a photoinitiator in UV-curing processes. Its role in these applications stems from its ability to influence the mechanical and optical properties of materials. The historical development of this compound is intertwined with the progress in polymer chemistry and photochemistry, where the demand for effective radical scavengers and photoactive molecules has been a driving force for research. The ongoing study of this compound and its derivatives continues to uncover new possibilities for its use in advanced materials and organic synthesis. bohrium.comrsc.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C16H16
Molecular Weight 208.30 g/mol
CAS Number 2919-20-2
Boiling Point 316.1°C at 760 mmHg
Flash Point 150.5°C
Density 0.971 g/cm³
Refractive Index 1.565
Vapor Pressure 0.000778 mmHg at 25°C

The data in this table is compiled from various chemical databases. nih.govechemi.comchemnet.com

Properties

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDMCKGHZIRQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183445
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2919-20-2
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
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Record name 1,1-Di(p-tolyl)ethylene
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Synthetic Methodologies for 1,1 Di P Tolyl Ethylene and Its Precursors

Direct Synthesis Approaches

Direct synthesis approaches focus on the direct formation of the 1,1-di(p-tolyl)ethylene molecule from readily available starting materials.

Copper(I) Chloride Catalyzed Reactions

Copper(I) chloride (CuCl) is a versatile catalyst in organic synthesis, particularly in cross-coupling reactions involving Grignard reagents. While a specific copper(I) chloride-catalyzed synthesis of this compound is not extensively documented, a plausible route can be extrapolated from known copper-catalyzed Grignard reactions. For instance, the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with an excess of a p-tolyl halide in the presence of catalytic amounts of CuCl could potentially yield this compound. The catalytic cycle would likely involve the formation of a copper-acetylide or a copper-vinyl species that then undergoes coupling with the aryl halide. Such reactions are known to proceed with high yields when the reaction temperature is carefully controlled, often below -5°C. wikipedia.org The use of copper catalysts is common in large-scale chemical processes, though concerns about copper's toxicity are leading to the development of copper-free alternatives. wikipedia.org

Reductive Pathways from Substituted Ethylene (B1197577) Glycols

Reductive coupling reactions provide a powerful method for the formation of carbon-carbon double bonds. A prominent example is the McMurry reaction, which utilizes low-valent titanium species to reductively couple two carbonyl groups. In the context of this compound synthesis, the precursor would be 4,4'-dimethylbenzophenone (B146755). This ketone can be subjected to reductive coupling using a low-valent titanium reagent, typically generated in situ from titanium(IV) chloride (TiCl₄) and a reducing agent such as zinc powder. This reaction proceeds via a pinacol (B44631) intermediate which is then further deoxygenated to form the alkene. The reaction is effective for a range of aromatic ketones and provides a direct route to sterically hindered alkenes like this compound.

Indirect Formation through Reaction Pathways

Indirect methods involve the formation of the target molecule through the transformation of a pre-existing molecular framework.

[2+2] Cycloreversion Reactions of Metallacycles

Carbene Transfer Reactions from Organometallic Intermediates

Carbene transfer reactions offer another avenue for the synthesis of alkenes. The Wittig reaction is a classic example, involving the reaction of a phosphorus ylide with a ketone or aldehyde. organicreactions.org To synthesize this compound via this method, 4,4'-dimethylbenzophenone would be treated with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgyoutube.com The Wittig reaction is known for its reliability in forming a carbon-carbon double bond at a specific location. organicreactions.orglibretexts.org

Another related method is the Peterson olefination, which utilizes α-silyl carbanions. wikipedia.orgorganic-chemistry.org In this case, an α-silyl carbanion would react with 4,4'-dimethylbenzophenone to form a β-hydroxysilane intermediate. Subsequent elimination of the hydroxyl and silyl (B83357) groups yields the alkene. wikipedia.orgorganic-chemistry.org An advantage of the Peterson olefination is the stereochemical control it can offer in certain cases and the easy removal of the siloxane byproduct. qub.ac.uk

Derivatization Strategies of this compound

The double bond in this compound is a key functional group that allows for a variety of chemical transformations. These derivatization reactions can be used to introduce new functional groups and build more complex molecular architectures.

Common derivatization strategies for alkenes like this compound include oxidation and electrophilic addition reactions.

Reaction TypeReagent(s)Product(s)Description
Epoxidation m-Chloroperoxybenzoic acid (m-CPBA)1,1-di(p-tolyl)oxiraneThis reaction introduces an epoxide ring across the double bond. The reaction is typically carried out in a non-aqueous solvent like dichloromethane (B109758). nsf.govnih.gov
Syn-Dihydroxylation Osmium tetroxide (OsO₄), followed by a reducing agent (e.g., NaHSO₃)1,1-di(p-tolyl)ethane-1,2-diolThis reaction adds two hydroxyl groups to the same face of the double bond, resulting in a syn-diol. Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). organicreactions.orgqub.ac.uk
Anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺1,1-di(p-tolyl)ethane-1,2-diolThis two-step process first forms an epoxide, which is then opened by acid-catalyzed hydrolysis to yield an anti-diol.
Electrophilic Addition of HBr Hydrogen bromide (HBr)1-bromo-1,1-di(p-tolyl)ethaneThe double bond acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This proceeds via a carbocation intermediate, with the bromide ion then attacking the more substituted carbon, in accordance with Markovnikov's rule. libretexts.orgyoutube.com

These derivatization reactions highlight the versatility of this compound as a starting material for the synthesis of a range of other compounds.

Electrophilic Aromatic Substitution for Functionalization

The benzene (B151609) rings of this compound are activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating methyl groups. These groups direct incoming electrophiles primarily to the ortho positions relative to themselves (i.e., positions 3 and 5 on the aromatic rings). The general mechanism involves the generation of a potent electrophile, which is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. Subsequent deprotonation restores aromaticity and yields the substituted product. sigmaaldrich.com

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. sigmaaldrich.com While general principles suggest these reactions are readily applicable to this compound, specific documented examples in the literature for this exact substrate are scarce. However, studies on closely related compounds provide strong evidence for the expected reactivity. For instance, the nitration and bromination of 1,1-diphenyl-2-(2-thienyl)ethylene have been investigated, demonstrating that electrophilic substitution is a viable pathway for functionalizing such 1,1-diaryl systems. researchgate.net Similarly, the nitration of di-p-tolyl substituted pyrylium (B1242799) salts has been reported, further supporting the susceptibility of the tolyl group to electrophiles like the nitronium ion (NO₂⁺). rsc.org

In a typical Friedel-Crafts acylation, an acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O) reacts with the aromatic substrate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comkhanacademy.org The Lewis acid activates the acylating agent to generate a highly electrophilic acylium ion (RCO⁺), which is then attacked by the aromatic ring. mdpi.comyoutube.com For this compound, acylation would be expected to occur at the positions ortho to the methyl groups.

Reduction to Saturated Analogues

The carbon-carbon double bond in this compound can be readily reduced to a single bond, yielding its saturated analogue, 1,1-di(p-tolyl)ethane. nih.gov This transformation is most commonly achieved through catalytic hydrogenation. This process involves the reaction of the alkene with molecular hydrogen (H₂) in the presence of a metal catalyst.

The most frequently used catalysts for this purpose are platinum group metals, particularly palladium, often supported on an inert, high-surface-area material like activated carbon (Pd/C). tcichemicals.com The reaction is typically heterogeneous, occurring on the surface of the solid catalyst. The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are sequentially added across the double bond, resulting in the formation of the corresponding alkane, which then desorbs from the catalyst surface.

While specific literature detailing the hydrogenation of this compound is not abundant, the reduction of 1,1-disubstituted and aromatic alkenes is a well-established and highly efficient reaction. For example, transfer hydrogenation using reagents like 1,4-cyclohexadiene (B1204751) has been shown to effectively reduce the parent compound, 1,1-diphenylethylene (B42955), to 1,1-diphenylethane. researchgate.net Another study demonstrated that an indium-catalyzed transfer hydrogenation method is effective for various 1,1-disubstituted alkenes. organic-chemistry.org These examples strongly suggest that the catalytic hydrogenation of this compound to 1,1-di(p-tolyl)ethane should proceed with high efficiency under standard conditions.

Reactivity and Reaction Mechanisms of 1,1 Di P Tolyl Ethylene

Radical Reactivity and Scavenging Properties

1,1-Di(p-tolyl)ethylene exhibits significant reactivity towards radicals, a property that is harnessed in polymerization systems to control reaction kinetics and polymer architecture.

In polymerization systems, this compound (DTE) functions as an efficient radical scavenger. Its presence can lead to a marked decrease in both the rate of polymerization and the molecular weight of the resulting polymer. This behavior is attributed to the high reactivity of the double bond in DTE towards radical species. When a radical encounters a DTE molecule, it readily adds across the double bond. This process introduces a bulky substituent onto the polymer chain and simultaneously generates a new, more stable radical.

The mechanism of radical scavenging by DTE is analogous to that of its parent compound, 1,1-diphenylethylene (B42955) (DPE). In the case of DPE, it has been shown to be incorporated into the polymer chain as a reactive recombinant α,p-dimer, highlighting its unique role in radical polymerizations. nih.gov This suggests that DTE likely follows a similar pathway, where the initial radical adduct can undergo further reactions, including dimerization or termination, thereby controlling the polymerization process. The efficiency of DTE as a radical scavenger is demonstrated in its ability to retard the polymerization of monomers like di-n-butyl itaconate. rsc.org

The interaction of this compound with radicals leads to the formation of stable radical adducts. A notable example is the reaction of DTE with 2-cyano-2-propyl radicals, which are thermally generated from the initiator 2,2′-azobis(2-methylpropionitrile) (AIBN). In this reaction, DTE efficiently scavenges the radicals to form 1,4-dicyano-1,1,4,4-tetramethyl-2,2-di(p-tolyl)-butane. rsc.org This product is a result of the initial radical addition to the double bond of DTE, followed by dimerization of the resulting radical adducts.

The structure of the radical adducts, with the radical center stabilized by the two p-tolyl groups, influences their subsequent transformations. This stability can prevent further propagation of the polymer chain, leading to the observed retardation effect in polymerization reactions.

Radical Source Reactant Resulting Adduct/Product Reference
2,2′-azobis(2-methylpropionitrile) (AIBN)This compound1,4-dicyano-1,1,4,4-tetramethyl-2,2-di(p-tolyl)-butane rsc.org

Organometallic Reactions and Coordination Chemistry

This compound is also a versatile substrate in organometallic chemistry, particularly in reactions involving nickel complexes.

The reaction of a pentacoordinate nickelacyclobutane complex with this compound has been studied. In one instance, the reaction of a specific nickelacyclobutane with diphenylacetylene (B1204595) resulted in reductive elimination to form a Ni(0) alkyne complex and a pendant cyclopropane (B1198618) ring, demonstrating that π-acceptor ligands can induce reductive elimination from the nickelacyclobutane.

Conversely, nickelacyclobutanes can be precursors to this compound. For example, a nickelacyclobutane featuring a 1,1-di(p-tolyl)propane-1,3-diyl moiety can undergo a [2+2] cycloreversion reaction to generate this compound. This reaction highlights the reversible nature of the formation and fragmentation of metallacycles.

While specific examples of ligand exchange and insertion processes involving this compound are not extensively detailed in the provided search results, the reaction of a nickelacyclobutane with diphenylacetylene to yield a Ni(0)-alkyne complex can be viewed as a ligand displacement reaction. In this case, the diphenylacetylene displaces the cyclopropane moiety that is formed from the reductive elimination of the nickelacyclobutane.

The reactivity of nickelacyclobutane complexes containing a 1,1-di(p-tolyl)propane-1,3-diyl fragment can be induced by oxidation. The chemical one-electron oxidation of such a nickelacyclobutane complex using an oxidant like [FeCp₂][BF₄] leads to the rapid formation of this compound as the major organic product. This process is a [2+2] cycloreversion that occurs after the oxidation of the nickel center from Ni(II) to Ni(III). The oxidation of the metal center enhances the propensity for this fragmentation pathway.

Protonation of the nickelacyclobutane with a strong acid can also lead to the formation of this compound, presumably through a pathway involving oxidation of the metal center.

Reactant Reagent/Condition Major Organic Product Reaction Type Reference
Pentacoordinate NickelacyclobutaneOne-electron oxidant ([FeCp₂][BF₄])This compound[2+2] Cycloreversion
Pentacoordinate NickelacyclobutaneBrookhart's acidThis compound[2+2] Cycloreversion
Pentacoordinate NickelacyclobutaneDiphenylacetyleneNi(0) alkyne complex and a cyclopropane derivativeReductive Elimination/Ligand Displacement

Nucleophilic and Electrophilic Transformations

The reactivity of this compound is characterized by the interplay between its electron-rich aromatic rings and the nucleophilicity of its olefinic double bond. This structure allows for a range of transformations at both the aromatic and olefinic sites.

This compound possesses two primary sites for chemical reactions: the carbon-carbon double bond (olefinic site) and the two p-tolyl groups (aromatic sites). The electron-donating nature of the two para-methyl groups on the phenyl rings increases the electron density of both the aromatic systems and the double bond, influencing the molecule's reactivity in both nucleophilic and electrophilic reactions.

The olefinic site, or the ethylene (B1197577) core, is inherently nucleophilic due to the π-electron cloud of the double bond. This makes it susceptible to attack by electrophiles. Reactions such as oxidation and reduction typically occur at this site. For instance, oxidation with agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can lead to the formation of the corresponding ketone. Conversely, reduction, often with hydrogen gas in the presence of a palladium catalyst, can saturate the double bond to form the corresponding alkane.

The aromatic sites, the two p-tolyl rings, are prone to electrophilic substitution reactions. The activating effect of the methyl groups directs incoming electrophiles to the ortho and para positions of the tolyl groups.

A notable characteristic of this compound and related 1,1-diarylethylene derivatives is their ability to act as radical scavengers. This reactivity is attributed to their capacity to interact with and neutralize free radicals, a property that has been explored in the context of controlling polymerization reactions.

Table 1: General Reactivity of this compound

Reaction TypeReagentsProduct Type
OxidationKMnO4, CrO3Ketones/Aldehydes
ReductionH2/PdAlkanes
Electrophilic Substitution-Substituted aromatic derivatives

The principles of reactivity observed in this compound are foundational to understanding the reactions of its halogenated derivatives, particularly in the context of the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. wikipedia.orgslideshare.net This rearrangement is a chemical reaction where a 1,1-diaryl-2-halo-ethene is treated with a strong base to yield a 1,2-diaryl-acetylene. wikipedia.orgresearchgate.net

The mechanism of the FBW rearrangement involves the deprotonation of the vinylic hydrogen by a strong base, followed by the elimination of the halogen to form a vinyl carbene intermediate. wikipedia.orgstackexchange.com Subsequently, a 1,2-aryl migration occurs, leading to the formation of the alkyne product. wikipedia.orgstackexchange.com The nature of the aryl groups significantly influences the migratory aptitude and, consequently, the reaction's efficiency.

In the case of a hypothetical 1,1-di(p-tolyl)-2-halo-ethene undergoing an FBW rearrangement, the electron-donating p-tolyl groups would be expected to influence the stability of the intermediates and the transition states involved. Studies on related systems have shown that substituents on the aryl rings can affect the rates of nucleophilic substitution reactions. For instance, electron-withdrawing groups like nitro groups on the phenyl rings of 2-halogeno-1,1-diphenylethylenes have been shown to dramatically increase the rate of nucleophilic displacement of the halide by an ethoxide ion. rsc.org Conversely, electron-donating groups like methyl (as in the tolyl group) would be expected to have an effect on the reaction kinetics, although detailed comparative studies are needed for a precise quantification.

The FBW rearrangement is not limited to bromo-alkenes and can occur with other halogens as well. wikipedia.orgresearchgate.net However, the choice of halogen can impact the product distribution in related photochemical reactions. researchgate.net The reaction is also sensitive to the solvent, with polar solvents sometimes promoting side reactions. slideshare.net

The study of the FBW rearrangement has been extended to various systems, including those involving magnesium alkylidene carbenoids and has been utilized in the synthesis of a variety of alkynes. nih.gov The stereochemistry of the starting material, specifically the relationship between the migrating group and the leaving group (halogen), is crucial for a successful rearrangement. stackexchange.comnih.gov

Polymer Science and Catalytic Applications of 1,1 Di P Tolyl Ethylene

Role in Polymerization Processes

The utility of 1,1-di(p-tolyl)ethylene in polymer synthesis is diverse, functioning as a key component in controlling reaction kinetics and polymer architecture.

Mechanism as a Reaction Initiator

The initiation process can be summarized by the following steps:

Decomposition of a primary radical source: For example, AIBN decomposes upon heating to produce two 2-cyano-2-propyl radicals.

Addition to this compound: The primary radical adds across the double bond of this compound, forming a resonance-stabilized benzylic radical.

Initiation of polymerization: This newly formed, more stable radical then initiates the polymerization by adding to a monomer molecule.

Chain Transfer Regulation and Molecular Weight Control

In polymerization, chain transfer reactions are crucial in determining the molecular weight of the resulting polymer. bohrium.comresearchgate.net this compound can act as a chain transfer agent, a role that has been investigated in the radical polymerization of various monomers. When a growing polymer chain radical reacts with this compound, it can abstract a hydrogen atom from one of the methyl groups of the tolyl substituents. This terminates the growth of that particular polymer chain and generates a new radical on the this compound molecule, which can then initiate the growth of a new polymer chain.

The effectiveness of this compound in regulating molecular weight is dependent on factors such as its concentration relative to the monomer and the reactivity of the propagating radical. By carefully controlling the amount of this compound added to the polymerization system, the final molecular weight and molecular weight distribution of the polymer can be tailored.

Stabilization of Polymeric Materials

The ability of this compound to act as a radical scavenger also makes it an effective stabilizer for polymeric materials. Polymers are susceptible to degradation over time due to exposure to heat, light, and oxygen, which can generate free radicals that lead to chain scission, crosslinking, and a loss of physical properties. By incorporating this compound into a polymer matrix, it can intercept these degradative radicals, thereby preventing or slowing down the degradation process and extending the service life of the material. Its mechanism of action involves donating hydrogen atoms to neutralize the reactive radicals, forming a stable, non-reactive species.

Impact on Specific Polymerization Systems

The influence of this compound is particularly notable in specific types of polymerization, where its unique reactivity can be leveraged to achieve desired outcomes.

Radical Polymerization of Vinyl Monomers

Research has shown that in the copolymerization of methyl methacrylate, the incorporation of 1,1-diphenylethylene (B42955) (a related compound) leads to a decrease in both the polymerization rate and the molecular weight. researchgate.net Structural analysis has confirmed the incorporation of the 1,1-diarylethylene unit into the polymer chain. researchgate.net This demonstrates the direct participation of this class of compounds in the polymerization process and their ability to modify the final polymer architecture.

Effect of this compound Analogs in Radical Polymerization
Monomer System Observed Effects
Methyl MethacrylateDecreased rate of polymerization, reduction in molecular weight, incorporation of the diarylethylene unit into the polymer chain. researchgate.net
StyrenePotential for molecular weight control and modification of polymer end-groups. researchgate.net

Photoinitiated Crosslinking and UV-Curing Formulations

In the realm of photopolymerization, this compound plays a role in photoinitiated crosslinking and UV-curing formulations. UV-curing is a process where liquid formulations are rapidly converted into solid materials upon exposure to ultraviolet light. This technology is widely used in coatings, inks, and adhesives. The process relies on photoinitiators that generate free radicals upon UV exposure, which then initiate the polymerization and crosslinking of multifunctional monomers and oligomers.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound in Catalytic Polymer Science

A thorough review of available scientific literature reveals a significant gap in research specifically detailing the application of this compound as a primary ligand in the field of metal-catalyzed ethylene (B1197577) oligomerization and polymerization. While the principles of ligand design and the influence of steric and electronic parameters are well-established in catalysis, there is a notable absence of studies focusing on the coordination chemistry and catalytic behavior of complexes directly incorporating the this compound scaffold. Consequently, a detailed, evidence-based article on its specific role in these catalytic processes, as requested, cannot be generated at this time.

The compound this compound is recognized in chemical literature, primarily as a building block in organic synthesis and as a radical scavenger. However, its utilization as a ligand in the context of ethylene polymerization has not been a subject of focused investigation in the available research. Scientific studies on ethylene polymerization catalysts extensively cover a wide array of ligand architectures, such as α-diimines, phenoxy-imines, and phosphine-based ligands. rsc.orgsemanticscholar.org These studies consistently highlight how the steric bulk and electronic properties of substituents on the ligand framework are critical in determining the catalytic activity, selectivity towards oligomers or polymers, and the properties of the resulting polyethylene (B3416737). rsc.org

For instance, research on various late transition metal catalysts, particularly those based on nickel and palladium, demonstrates that bulky substituents on the ligand can influence the rate of chain transfer reactions, thereby affecting the molecular weight of the polymer. researchgate.netresearchgate.net Similarly, the electronic nature of the ligand, whether electron-donating or electron-withdrawing, plays a crucial role in modulating the electrophilicity of the metal center, which in turn impacts the catalyst's activity and its ability to copolymerize ethylene with polar monomers. rsc.org

Although one could hypothesize on the potential steric and electronic contributions of the p-tolyl groups of this compound if it were incorporated into a ligand structure—the tolyl groups being moderately bulky and electron-donating—any such discussion would be purely speculative without direct experimental data. The creation of data tables and detailed research findings, as requested, would require specific experimental results from studies that have not been published in the accessible scientific literature.

Spectroscopic and Structural Characterization of 1,1 Di P Tolyl Ethylene and Its Derivatives

Advanced Spectroscopic Analysis

Spectroscopy offers a powerful lens through which to view the intricacies of molecular structure and dynamics. For 1,1-di(p-tolyl)ethylene, a suite of spectroscopic methods is employed to gain a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum provides distinct signals for the aromatic protons on the tolyl groups and the vinyl protons of the ethylene (B1197577) unit. The chemical shifts and coupling patterns of these protons are indicative of their chemical environment. Similarly, the ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the quaternary carbons of the double bond and the aromatic rings, as well as the methyl carbons of the tolyl groups. uni.lunih.gov

In derivatives of this compound, such as those incorporating phosphorus-containing functional groups, ³¹P NMR spectroscopy becomes an invaluable tool. It provides direct information about the chemical environment of the phosphorus atom, including its oxidation state and coordination.

Dynamic NMR (DNMR) studies are particularly useful for investigating dynamic processes such as conformational changes or exchange phenomena. In certain platinum(II) complexes containing ethylene ligands, for instance, ¹H NMR line-broadening experiments can be used to study the kinetics of ethylene exchange. nih.gov These studies reveal that the exchange rates are often dependent on the concentration of free ethylene, suggesting an associative mechanism. nih.gov The activation parameters, such as activation entropy, can be determined from these experiments, providing further insight into the reaction mechanism. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound and a Derivative

CompoundNucleusChemical Shift (δ, ppm)Multiplicity / Assignment
This compound¹H~7.1-7.3m, Aromatic protons
~5.4s, Vinylic protons
~2.3s, Methyl protons
¹³C~149Quaternary alkene carbon
~141Aromatic quaternary carbons
~137Aromatic CH carbons
~129Aromatic CH carbons
~114Vinylic CH₂ carbon
~21Methyl carbons
(Z)-2-(1,2-di-p-tolylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane¹H7.32 (s, 1H), 7.08 (s, 4H), 6.99 (d, J = 8.0 Hz, 2H), 6.93 (d, J = 8.0 Hz, 2H)Aromatic and Vinylic Protons
¹³C142.8, 137.6, 137.4, 135.6, 134.3, 129.9, 129.0, 128.7, 128.5, 83.6, 24.8, 21.24, 21.20Aromatic, Vinylic, and Aliphatic Carbons

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. Data for the derivative is sourced from reference. rsc.org

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of these groups.

In the IR spectrum of this compound, key absorption bands include:

C-H stretching vibrations for the aromatic and vinylic hydrogens, typically appearing in the region of 3000-3100 cm⁻¹. ncku.edu.tw

C=C stretching vibration of the ethylene double bond, which is expected in the range of 1620-1680 cm⁻¹ for non-conjugated alkenes. ncku.edu.tw

C-H bending vibrations (out-of-plane) for the substituted aromatic rings, which provide information about the substitution pattern.

CH₃ stretching and bending vibrations from the tolyl groups.

Table 2: Characteristic IR Absorption Frequencies for Ethylene and its Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)
=C-H Stretch3000-3100 ncku.edu.tw
C-H Aromatic Stretch~3030
C=C Stretch (non-conjugated)1620-1680 ncku.edu.tw
C-H Bend (out-of-plane)650-1000

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to study species with unpaired electrons, such as radicals. 1,1-diarylethylenes, including this compound, are known to be effective radical scavengers. When this compound reacts with a free radical, it can form a stable radical intermediate. EPR spectroscopy can be used to detect and characterize these radical intermediates, providing information about the distribution of the unpaired electron within the molecule (the spin density). This information is crucial for understanding the mechanisms of radical reactions and the stabilizing effects of the tolyl groups.

Crystallographic Studies

While spectroscopic methods provide information about molecular structure and dynamics in solution or in the gas phase, crystallographic studies, particularly single-crystal X-ray diffraction, offer a precise picture of the molecule's three-dimensional arrangement in the solid state.

The planarity or twisting of the ethylene unit and the attached tolyl groups.

The C=C double bond length and the C-C single bond lengths.

The bond angles around the sp² hybridized carbons of the double bond.

The conformation of the molecule in the solid state.

Furthermore, X-ray diffraction reveals how the molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as van der Waals interactions and, in some derivatives, hydrogen bonding or other specific interactions. Understanding the crystal packing is essential for rationalizing the bulk properties of the material.

Table 3: Illustrative Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.8346(7)
b (Å)13.4413(9)
c (Å)17.7626(10)
β (°)99.479(5)
Z8

Data for 6-phenyl-4-(p-tolyl)pyridin-2(1H)-one, a related compound, illustrating typical crystallographic parameters.

The electronic properties of a material are intrinsically linked to its solid-state structure. In the case of this compound and its derivatives, the arrangement of molecules in the crystal can significantly influence their electronic behavior. For example, the degree of π-π stacking between the aromatic rings of adjacent molecules can affect the material's conductivity and optical properties. The protonation of certain nitrogen-containing derivatives can lead to the delocalization of double bonds, resulting in changes in bond lengths that can be observed through X-ray diffraction. nsf.gov By correlating the detailed structural information from X-ray crystallography with data from spectroscopic techniques and theoretical calculations, a comprehensive understanding of the structure-property relationships in these compounds can be achieved.

Computational Chemistry and Theoretical Studies on 1,1 Di P Tolyl Ethylene

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the intricacies of chemical compounds, and its application to 1,1-di(p-tolyl)ethylene has yielded valuable insights into its behavior.

Investigation of Reaction Mechanisms and Transition States

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the general reactivity of 1,1-diarylethylenes, particularly their role as radical scavengers, has been a subject of interest. Computational studies on related systems, such as the radical addition to substituted anilines and the polymerization of ethylene (B1197577), provide a framework for understanding the potential reaction pathways of this compound. chemistryviews.orgresearchgate.net

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) and locating transition states. scielo.br For instance, in a hypothetical electrophilic addition reaction, DFT could be employed to model the approach of an electrophile to the electron-rich double bond of this compound, identifying the structure of the transition state and calculating the activation energy barrier. Similarly, for its known radical scavenging activity, DFT can model the interaction with free radicals, determining the preferred site of attack and the stability of the resulting radical adduct. The general methodology for such investigations involves optimizing the geometries of reactants, products, and transition states using a suitable functional (e.g., B3LYP) and basis set. scielo.brnih.govsemanticscholar.orgnih.govresearchgate.netmaterialsciencejournal.org

Energetic Landscape of Transformations (e.g., cycloreversion, insertion)

The energetic landscapes of transformations such as cycloreversion and insertion reactions involving this compound are areas where DFT calculations can provide predictive insights. Although specific studies on this compound are scarce, the principles can be inferred from computational work on other alkenes.

For a potential cycloreversion reaction, DFT could be used to calculate the energy profile along the reaction coordinate corresponding to the breaking of bonds in a cyclic adduct of this compound. This would reveal the activation energy required for the transformation and the thermodynamic stability of the products.

Insertion reactions, for example, the insertion of a carbene into the double bond to form a cyclopropane (B1198618) derivative, can also be modeled. DFT calculations would help in determining the mechanism (concerted or stepwise) and the associated energy barriers. The choice of the functional and basis set is crucial for obtaining accurate energetic data for these transformations. scielo.brnih.govsemanticscholar.orgnih.govresearchgate.netmaterialsciencejournal.org

Electronic Structure Analysis (e.g., HOMO-LUMO levels, Charge Distribution)

The electronic structure of this compound dictates its reactivity and spectroscopic properties. DFT calculations are widely used to analyze key electronic parameters. nih.govsemanticscholar.orgnih.govresearchgate.netmaterialsciencejournal.orgresearchgate.netchemrxiv.org

Charge Distribution: Mulliken population analysis is a common method within DFT to estimate the partial atomic charges, providing a picture of the charge distribution within the molecule. researchgate.net This analysis for this compound would likely show a higher electron density on the ethylene carbons, particularly the unsubstituted carbon, consistent with the directing effects of the tolyl groups and its susceptibility to electrophilic attack. The methyl groups of the tolyl substituents would also influence the charge distribution through their electron-donating inductive effect.

Molecular Modeling and Dynamics

Beyond static DFT calculations, molecular modeling and dynamics simulations offer a time-dependent perspective on the behavior of this compound.

Prediction of Molecular Conformations and Stereochemical Preferences

The three-dimensional structure of this compound, particularly the torsional angles of the tolyl groups relative to the ethylene plane, is key to its properties. Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of the molecule. researchgate.netwhiterose.ac.uknih.gov These methods can predict the most stable conformations by calculating the potential energy as a function of the dihedral angles. For this compound, steric hindrance between the tolyl groups would likely lead to a propeller-like conformation where the rings are twisted out of the plane of the double bond to minimize steric strain. The exact dihedral angles would be a balance between steric repulsion and the electronic stabilization gained from conjugation.

Simulation of Intermolecular Interactions in Solid State

The arrangement of molecules in the solid state is governed by intermolecular interactions. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 705150. nih.gov This experimental data provides a foundation for computational simulations of its solid-state behavior.

Molecular dynamics simulations of the crystal lattice can be performed to understand the nature and strength of the intermolecular forces, such as van der Waals interactions and potential C-H···π interactions between the tolyl rings of neighboring molecules. whiterose.ac.uknih.gov These simulations can also be used to calculate properties like the lattice energy and to predict the behavior of the crystal under different conditions, such as temperature and pressure. By analyzing the radial distribution functions from these simulations, the preferred distances and orientations between molecules in the solid state can be quantified. whiterose.ac.uk

Structure-Property Relationships in this compound

Computational chemistry and theoretical studies provide invaluable insights into the fundamental structure-property relationships of molecules like this compound. By employing sophisticated computational models, researchers can predict and analyze various molecular characteristics, elucidating how subtle changes in structure influence the compound's physical and chemical behavior.

Theoretical Prediction of Photophysical Parameters

The photophysical properties of this compound, which dictate its interaction with light, have been a subject of theoretical investigation. These studies are crucial for understanding its potential use in applications such as photoinitiators and fluorescent probes. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting electronic absorption and emission spectra.

For this compound, theoretical calculations can predict key photophysical parameters. These include the maximum absorption wavelength (λmax), which corresponds to the energy of the principal electronic transition, the oscillator strength (f), which indicates the probability of that transition occurring, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's electronic excitation energy.

Table 1: Predicted Photophysical and Electronic Properties of this compound Below is an interactive table showcasing theoretically predicted parameters.

ParameterPredicted ValueSignificance
λmax (in nm) ValueWavelength of maximum light absorption.
Oscillator Strength (f) ValueProbability of the S0 → S1 electronic transition.
HOMO Energy (in eV) ValueEnergy of the highest occupied molecular orbital.
LUMO Energy (in eV) ValueEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (in eV) ValueCorrelates to the electronic excitation energy.

These theoretical predictions are instrumental in designing new molecules with tailored photophysical properties for specific technological applications.

Analysis of Steric and Electronic Effects of Substituents on Reactivity and Catalysis

The reactivity and catalytic utility of molecules derived from this compound can be significantly altered by introducing different substituent groups onto the tolyl rings. Computational studies are essential for systematically analyzing how these substituents' steric and electronic properties modulate the molecule's behavior.

Electronic Effects: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) can profoundly impact the reactivity of the ethylene double bond and the stability of any resulting intermediates, such as radicals or cations. For instance, in the context of polymerization, the electronic properties of substituents on 1,1-diarylethylene monomers can influence their reactivity ratios during copolymerization.

The Hammett parameter (σ) is a common metric used to quantify the electron-donating or electron-withdrawing character of a substituent. Theoretical studies can correlate these parameters with calculated properties like the charge distribution on the vinyl carbons or the energy of reaction intermediates.

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can affect the approach of reactants to the reactive center of the molecule. In catalysis, ligands based on the this compound scaffold can be modified to create a specific steric environment around a metal center. This "steric tuning" can control the selectivity and activity of the catalyst. For example, bulkier substituents can favor the formation of certain products by disfavoring alternative reaction pathways that are sterically more demanding. rsc.orgresearchgate.net

Computational models can quantify these steric effects by calculating parameters such as cone angles or by mapping the steric accessibility of the reactive site. These analyses are vital in the rational design of catalysts for processes like ethylene polymerization, where the ligand's structure dictates the properties of the resulting polymer. researchgate.netresearchgate.net

Table 2: Influence of Substituent Effects on Reactivity This interactive table illustrates how different substituents on a this compound-based system could theoretically influence its reactivity.

Substituent (on p-tolyl group)Hammett Parameter (σp)Predicted Effect on ReactivityPredicted Effect on Catalysis
-OCH3 (Methoxy) -0.27Increases electron density at the double bond, enhancing reactivity towards electrophiles.May increase catalyst activity by making the ligand more electron-donating.
-H (Hydrogen) 0.00Baseline reactivity.Baseline catalytic performance.
-Cl (Chloro) +0.23Decreases electron density, potentially lowering reactivity towards electrophiles but increasing it towards nucleophiles.Can modulate catalyst selectivity through electronic and minor steric changes. rsc.org
-NO2 (Nitro) +0.78Strongly deactivates the double bond towards electrophilic attack.Significantly alters the electronic properties of the catalyst, potentially decreasing activity by making the ligand too electron-withdrawing. rsc.org

Through such computational analyses, a deeper understanding of the structure-property relationships in this compound and its derivatives is achieved, paving the way for the rational design of new materials and catalysts with enhanced performance. researchgate.net

Advanced Material Science Applications of 1,1 Di P Tolyl Ethylene Derivatives

Optoelectronic Materials

The distinct electronic characteristics of 1,1-di(p-tolyl)ethylene derivatives make them prime candidates for use in optoelectronic devices. Their ability to facilitate charge transport and their tunable energy levels are key to their application in next-generation solar cells and lighting technologies.

Design of Small Molecular Donor Materials for Photovoltaic Applications

In the field of organic photovoltaics (OPVs), there is a continuous search for new donor materials that can improve power conversion efficiencies (PCE). Small molecule donors are particularly attractive due to their well-defined structures and batch-to-batch reproducibility. Researchers are designing novel donor-acceptor (D-A) type molecules for organic solar cells. researchgate.netresearchgate.net

A series of D-π-A type molecules have been designed for their potential use in organic photovoltaic devices. researchgate.net For instance, molecules with phenyl-di-p-tolyl-amine as the donor unit attached to different acceptors have been computationally studied to evaluate their photovoltaic and optoelectronic properties. researchgate.net Theoretical investigations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to predict the properties of these designed molecules. researchgate.net

One study focused on designing molecules (TDMDN1-TDMDN4) with phenyl-di-p-tolyl-amine as the donor. Among these, TDMDN4 was identified as a promising candidate for solar cell applications due to its favorable photovoltaic parameters, including a reduced HOMO-LUMO energy gap and high maximum absorption wavelength. researchgate.net The strategic design of these small molecules is crucial for achieving high-performance organic solar cells. nih.gov

Designed MoleculeHOMO-LUMO Gap (eV)Max Absorption (nm)Binding Energy (eV)
TDMDN0.35-0.35
TDMDN41.79826 (in chloroform)0.29

Role in Organic Light-Emitting Diodes (OLEDs) and Related Architectures

The performance of Organic Light-Emitting Diodes (OLEDs) is highly dependent on the properties of the organic materials used in their various layers. The this compound moiety, with its steric hindrance from methyl groups, helps in reducing aggregation-induced quenching, making its derivatives suitable for OLED applications.

Derivatives of this compound can be incorporated into hole transport layers (HTLs) to improve the efficiency of OLEDs. For example, a composite HTL using Poly-TPD and 1,1-bis[4-[N,N'-bis(4-methylphenyl)amino]phenyl]cyclohexane (TAPC) has been shown to enhance the external quantum efficiency (EQE) of near-infrared perovskite quantum dot light-emitting diodes by 34% compared to using pristine poly-TPD. aip.org The addition of TAPC modifies the morphology, work function, and energy levels of the HTL film. aip.org

Furthermore, high-efficiency fluorescent white OLEDs have been fabricated using double hole-transporting layers, where the second HTL can be a material like N,N'-bis-(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4-4'-diamine (NPB). spiedigitallibrary.org The introduction of a second HTL can create a better balance of carrier injection, leading to significant improvements in power efficiency. spiedigitallibrary.org The use of specific red-emitting fluorescent molecules in OLEDs has also demonstrated a remarkably stable external quantum efficiency over a wide range of doping concentrations. aip.org

Exploration in Perovskite Solar Cells as Hole Transport Materials

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. The hole transport material (HTM) is a critical component in PSCs, responsible for extracting holes from the perovskite layer and transporting them to the electrode. researchgate.net Derivatives of this compound are being explored as efficient dopant-free HTMs.

The ideal HTM should possess suitable energy level alignment with the perovskite, high hole mobility, good film-forming properties, and stability. researchgate.net Polymeric HTMs are particularly interesting due to their tunable properties and good film-forming capabilities. mdpi.com For instance, a dopant-free spiro-based HTM, denoted DFH, has enabled a power conversion efficiency of 20.6% in an inverted PSC architecture. arxiv.org This high performance is attributed to the preferential molecular organization of DFH upon annealing, leading to high intrinsic hole mobility. arxiv.org

Various molecular structures are being investigated for HTMs. For example, star-shaped triphenylamine (B166846) small molecules and derivatives of N,N,N',N'-tetraphenylbenzidine (TPB) have shown promising results. d-nb.info By modifying the TPB structure with electron-donating moieties, researchers have been able to shift its HOMO level closer to that of the perovskite, reducing the energy offset and improving the open-circuit voltage. d-nb.info

Functional Polymers and Networks

The unique reactivity of the ethylene (B1197577) group in this compound allows for its use as a monomer or comonomer in the synthesis of various functional polymers. These polymers exhibit interesting architectures and properties with potential applications in diverse fields.

Synthesis of Hyperbranched Polymers and Nanoparticles

Hyperbranched polymers are highly branched macromolecules with a three-dimensional globular structure. They can be synthesized in a single step, offering an advantage over the multi-step synthesis required for perfectly branched dendrimers. core.ac.uk An efficient method for preparing hyperbranched polymers involves the oxa-Michael addition polymerization of trifunctional hydroxyl and diacrylate monomers, which can produce polymers with high molecular weights and a high degree of branching. rsc.org

Iminopyridyl palladium and nickel complexes are effective catalysts for ethylene polymerization, leading to the formation of hyperbranched polyethylene (B3416737) oils with low molecular weights. nih.govresearchgate.net These catalysts can induce a "chain walking" mechanism, which results in highly branched structures. mdpi.com The branching density in these polymers can be greater than 100 branches per 1000 carbons. researchgate.net The synthesis of hyperbranched ethylene oligomers and their copolymers with polar monomers like methyl acrylate (B77674) has been successfully achieved using these catalytic systems. nih.gov

Incorporation into Conjugated Polymer Backbones for Tailored Optoelectronic Properties

Conjugated polymers are a class of organic materials with alternating single and double bonds along the polymer backbone, which allows for the delocalization of π-electrons. This delocalization is responsible for their unique electronic and optical properties, making them suitable for various optoelectronic applications. rsc.org

By incorporating specific functional units into the conjugated polymer backbone, their properties can be tailored. For example, polythiophenes featuring di(ethylene glycol)-substituted 2,5-thienyl diketopyrrolopyrrole (DG-TDPP) moieties have been synthesized. rsc.org The incorporation of these electron-deficient units, along with electron-donating pendant units, promotes charge balance and efficient conjugation, leading to lower band gap energies and red-shifted absorption. rsc.org

Similarly, alcohol-soluble n-type conjugated polymers have been developed by attaching polar oligo(ethylene glycol) side chains to a cyano-substituted poly(thiophene-alt-co-thiazole) main chain. d-nb.info This approach allows for the processing of these polymers from more environmentally friendly solvents. The development of such polymers is crucial for advancing the field of organic thermoelectrics and other optoelectronic devices. d-nb.info The careful design of the polymer backbone and side chains is essential for achieving the desired electronic properties and processability. researchgate.net

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

7.3. Chemo/Biosensors and Responsive Materials (where applicable to the compound's core functionality) 7.3.1. Photoluminescent Bis(amidine)/Bis(amidinate) Light Switches

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Synthesis and Characterization of Novel 1,1 Di P Tolyl Ethylene Derivatives and Analogues

Design and Synthesis of Substituted 1,1-Di(p-Tolyl)ethylene Systems

The strategic modification of the this compound scaffold through the introduction of various substituents allows for the fine-tuning of its chemical and physical properties.

The introduction of halogen atoms onto the aromatic rings of 1,1-diarylethylenes is a key strategy for creating versatile intermediates for further functionalization, particularly in the synthesis of materials for organic electronics and complex molecular architectures. researchgate.netnih.govchemblink.com

A common method for the synthesis of halo-substituted derivatives is the direct bromination of 1,1-diarylethylenes. For instance, the bromination of tetraphenylethylene (B103901), a related 1,1-diarylethylene, with bromine in the presence of glacial acetic acid and dichloromethane (B109758) as a solvent, selectively yields the tetra(4-bromophenyl)ethylene derivative in high yield. nih.gov This selectivity for the para-position is attributed to the electron-rich nature of this position and reduced steric hindrance compared to the ortho and meta positions. nih.gov Other efficient methods for the bromination of 1,1-diarylethylenes include the use of N-bromosuccinimide as the brominating agent and sodium persulfate as an oxidant, or employing aliphatic bromides in the presence of DMSO. researchgate.net These methods provide straightforward routes to 2,2-diarylvinyl bromides. researchgate.net The resulting bromo-derivatives are valuable precursors for cross-coupling reactions, such as the Suzuki and Stille reactions, enabling the introduction of a wide range of functional groups. nih.govchemblink.com

Table 1: Synthesis of Halo-Substituted 1,1-Diarylethylenes

Starting Material Reagents Product Yield Reference
Tetraphenylethylene Br₂, Glacial Acetic Acid, CH₂Cl₂ Tetra(4-bromophenyl)ethylene 90% nih.gov
1,1-Diarylethylenes N-Bromosuccinimide, Na₂S₂O₈ 2,2-Diarylvinyl bromides - researchgate.net
1,1-Diarylethylenes Aliphatic bromide, DMSO 2,2-Diarylvinyl bromides - researchgate.net

The reaction of this compound with alkali metals leads to the formation of dimer dianions. This area of carbanion chemistry is fundamental to understanding the electronic behavior of such molecules when they accept electrons. The radical scavenging properties of this compound are central to its reactivity, allowing it to neutralize free radicals by donating hydrogen atoms or electrons. This characteristic is particularly relevant in processes like photoinitiated crosslinking.

The incorporation of silicon atoms into the structure of this compound leads to novel analogues with distinct properties. The synthesis of p-tolyl-substituted silanes is a key step in this process. A common and cost-effective method involves the Grignard reaction, utilizing commercially available alkoxy and chlorosilanes with p-bromotoluene. researchgate.net This approach has been successfully employed to produce various p-tolylalkoxy- and p-tolyl(hydrido)silanes. researchgate.net

Another synthetic route focuses on the preparation of diaryl silicon dihydrides and dichlorides. tandfonline.comtandfonline.com For instance, a range of diaryl silicon dichlorides (R₂SiCl₂) have been synthesized and characterized, where 'R' can be a p-tolyl group among other aryl substituents. tandfonline.com These silicon-containing compounds exhibit interesting non-covalent intermolecular interactions in the solid state, such as edge-to-face, π-π stacking, and CH₃···π interactions. tandfonline.comtandfonline.com Furthermore, stereoregular cyclic p-tolyl-siloxanes have been synthesized and show promise as reagents for creating functionalized organosiloxanes. rsc.org

Table 2: Examples of Synthesized p-Tolyl-Containing Silanes

Compound Type Synthetic Method Precursors Reference
p-Tolylalkoxy- and p-tolyl(hydrido)silanes Grignard Reaction Alkoxy/chlorosilanes, p-bromotoluene researchgate.net
Di-p-tolyl silicon dichloride - - tandfonline.com
Di-p-tolyl silicon dihydride - - tandfonline.com
Stereoregular cyclic p-tolyl-siloxanes Hydrosilylation Stereoregular cyclic p-tolyl-siloxane with a Si-H group rsc.org

Derivatives as Ligands and Precursors

The versatility of the this compound framework extends to its use in the design of sophisticated ligands for transition metal catalysis.

While direct pyrazolyl analogues of DPEphos and Xantphos based on a this compound backbone are not explicitly detailed in the provided search results, the synthesis of pyrazole-containing ligands is a well-established field. New bitopic pyrazole-containing ligands have been synthesized from pyrazoles and various tetrahalogen or tetratosyloxy derivatives in a superbasic medium like KOH-DMSO. nih.govresearchgate.net This methodology allows for the creation of ligands with multiple coordination sites. nih.govresearchgate.net For example, the reaction of pyrazole (B372694) with 1,3-dibromo-2,2-bis(bromomethyl)propane in KOH-DMSO yields a tetra(pyrazolyl) ligand. nih.gov

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, conferring high stability to the resulting complexes. wikipedia.orglibretexts.org The synthesis of pincer ligands with tolyl substituents has been an active area of research. These ligands are often of the PCP type, featuring a central aryl ring flanked by two phosphine (B1218219) donor groups. libretexts.orgacs.org

The synthesis of these ligands can be achieved through various methods, including the condensation of P-stereogenic synthons with halohydrocarbons. rsc.org For example, the reaction of a deprotonated chiral synthon with 2,6-bis(bromomethyl)benzene can produce a PCP pincer ligand precursor. rsc.org Palladium complexes of these pincer ligands can be synthesized through methods like oxidative addition of a C-Cl bond in the ligand to a Pd(0) source or by direct metalation. acs.orgacs.org Unsymmetrical pincer ligands containing tolyl groups have also been prepared and their palladium(II) complexes have been synthesized and characterized. acs.orgnih.gov These complexes have shown potential as precatalysts in C-C coupling reactions. nih.gov

Table 3: Synthesis of Pincer Ligands and Complexes

Ligand/Complex Type Synthetic Approach Key Reagents/Precursors Reference
P-stereogenic PCP pincer ligands Condensation P-stereogenic synthons, 2,6-bis(bromomethyl)benzene rsc.org
Palladium PCP complexes Oxidative Addition PCP ligand, Pd₂(dba)₃ acs.org
Palladium PCP complexes Direct Metalation PCP ligand, Pd(cod)Cl₂ acs.org
Unsymmetrical CNN pincer complexes Stepwise Condensation & Cyclopalladation 1,3-diiminoisoindoline, 2-methylaniline, Pd(OAc)₂ acs.orgnih.gov

Applications in Metalloporphyrin Chemistry

The integration of this compound and its derivatives into metalloporphyrin chemistry offers a strategic approach to developing advanced functional materials. The unique structural and electronic properties of the 1,1-diaryl-ethylene scaffold can be harnessed to modulate the characteristics of metalloporphyrins for various applications, including their use as photosensitizers and in dye-sensitized solar cells (DSSCs).

The synthesis of such complex molecules typically involves multi-step procedures. A common approach is the Suzuki coupling reaction to link a boronic acid derivative of the this compound moiety with a halogenated porphyrin precursor. researchgate.net The resulting conjugate can then be metalated with a suitable metal salt, such as zinc(II) acetate, to yield the final metalloporphyrin derivative. rsc.org The choice of metal is crucial as it significantly influences the photophysical and electrochemical properties of the porphyrin.

Structural and Electronic Modifications for Targeted Properties

The inherent versatility of the this compound framework allows for systematic modifications to fine-tune its photophysical and electrochemical properties. By altering the substituents on the tolyl rings or by modifying the ethylene (B1197577) bridge, researchers can develop derivatives with tailored characteristics for specific applications.

Tuning Photophysical Properties via Structural Alterations

The photophysical properties of this compound and its analogues are highly sensitive to structural changes. A key phenomenon observed in many derivatives of the closely related tetraphenylethylene (TPE) is Aggregation-Induced Emission (AIE). researchgate.netnih.govrsc.orgnih.gov In dilute solutions, these molecules often exhibit weak fluorescence due to the non-radiative decay of the excited state through intramolecular rotations of the phenyl rings. unipi.it However, in the aggregated state or in a solid matrix, these rotations are restricted, which blocks the non-radiative decay pathway and leads to a significant enhancement of fluorescence emission. nih.govunipi.it

The introduction of substituents on the para-position of the phenyl rings, as in this compound, influences the electronic nature and steric hindrance of the molecule, thereby affecting its absorption and emission properties. Electron-donating groups, such as the methyl groups in the tolyl substituents, can lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound.

The photophysical properties can be further tuned by introducing other functional groups onto the tolyl rings. For example, the introduction of electron-withdrawing groups can lead to a blue shift in the emission spectrum. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is also significantly affected by these structural modifications.

Below is an interactive table summarizing the photophysical properties of representative tetraphenylethylene derivatives, which serve as a model for understanding the behavior of this compound analogues.

Table 1: Photophysical Properties of Tetraphenylethylene (TPE) Derivatives

CompoundSolvent/StateAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
Tetraphenylethylene (TPE)Dioxane310-Low
Tetraphenylethylene (TPE)Dioxane/Water (90% water)310470High
5,5'-bis(4-(1,2,2-triphenylvinyl)phenyl)-2,2'-bipyridine (Bpy-2TPE)CH₂Cl₂-490-
1-Benzoyl PyreneAggregated State-Strong-
Tetrathienylethene (TTE)THF-Faint-
Tetrathienylethene (TTE)THF/Water (90% water)-Enhanced2.6% (powder)

Data sourced from multiple studies and presented for comparative purposes. researchgate.netrsc.orgnih.govunipi.it

Modulating Electrochemical Behavior through Peripheral Functionalization

The electrochemical behavior of this compound derivatives, particularly their redox potentials, can be systematically modulated through peripheral functionalization. The introduction of electron-donating or electron-withdrawing groups on the tolyl rings directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Cyclic voltammetry (CV) is a key technique used to study the electrochemical properties of these compounds. The oxidation and reduction potentials obtained from CV measurements provide valuable information about the ease with which the molecule can lose or gain electrons. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) or amino groups, will generally lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups, such as nitro or cyano groups, will increase the oxidation potential and lower the reduction potential, making the molecule easier to reduce.

These modifications of the HOMO and LUMO energy levels are crucial for designing molecules for specific electronic applications. For example, in the design of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices, the energy levels of the different materials must be carefully aligned to ensure efficient charge injection, transport, and recombination.

A study on the electrochemiluminescence (ECL) of substituted tetraphenylethylene derivatives demonstrated that substituents have a profound effect on the HOMO and LUMO energies and, consequently, the ECL emission. acs.org It was found that electron-withdrawing nitro groups led to a smaller HOMO-LUMO band gap and stronger ECL emission. acs.org

The following interactive table presents representative data on how substituents can influence the electrochemical properties of aromatic compounds, providing a framework for predicting the behavior of functionalized this compound derivatives.

Table 2: Influence of Substituents on the Electrochemical Properties of Aromatic Compounds

Compound/SubstituentTechniqueKey Finding
Nitro-substituted TPECyclic VoltammetrySmaller LUMO/HOMO band gap, enhanced ECL emission. acs.org
Meso-substituted porphyrins with electron-withdrawing groupsCyclic VoltammetryEnhanced reduction facility in both ground and excited states. nih.gov
Indole sulfonamide derivativesCyclic VoltammetryRedox behavior varies with the nature of substitutions. researchgate.net

This table provides a conceptual overview based on findings from related classes of compounds.

Future Research Directions and Emerging Applications

Sustainable Synthesis Methods and Green Chemistry Initiatives

The future synthesis of 1,1-di(p-Tolyl)ethylene is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Current advanced methods, such as the Suzuki-Miyaura cross-coupling, already offer milder conditions and higher yields (over 90%) compared to traditional Friedel-Crafts alkylation. However, the next wave of innovation will likely focus on eliminating reliance on precious metal catalysts and petroleum-derived solvents.

Future research is expected to explore several key areas:

Biocatalysis: Utilizing engineered enzymes or whole-cell systems to construct the this compound scaffold. This approach, inspired by the microbial synthesis of valuable chemicals from plastic waste, could offer high specificity and operate under benign aqueous conditions. rsc.org

Eco-Friendly Solvents: Replacing conventional organic solvents with greener alternatives. Poly(ethylene glycol) (PEG), an FDA-approved and biodegradable polymer, has been successfully used as a reaction medium for complex organic syntheses and represents a promising option. researchgate.netrsc.org

Plasma Technology: Investigating energy-efficient synthesis routes, such as plasma catalysis, which can convert simple precursors like methane (B114726) into key building blocks like ethylene (B1197577) under ambient temperature and pressure. researchgate.net

These initiatives align with a broader shift towards a circular economy, where chemical production is designed to be inherently sustainable and less resource-intensive. rsc.org

Advanced Spectroscopic Techniques for In-situ Studies

Understanding the precise behavior of this compound during chemical reactions, such as polymerization or its function as a radical scavenger, is critical for optimizing its applications. Future research will heavily rely on advanced spectroscopic techniques that allow for real-time, in-situ monitoring, moving beyond static, offline measurements.

In-situ spectroscopy provides a direct window into reaction kinetics, the formation of intermediates, and structural changes as they happen. nih.gov This eliminates disturbances from sample extraction and provides more accurate data for process control and mechanistic understanding. nih.gov

Key techniques poised to make an impact include:

Ambient Mass Spectrometry (EASI-MS): Easy Ambient Sonic-Spray Ionization Mass Spectrometry can monitor reactions directly on surfaces in real-time, making it ideal for studying the on-surface polymerization of monomers like this compound. nih.gov

In-situ Raman and NIR Spectroscopy: These non-destructive techniques can be integrated directly into reaction vessels or extruders to track molecular changes, such as the degree of polymerization or changes in crystallinity, as a function of process parameters like temperature and time. nih.govnih.gov

In-situ Powder X-ray Diffraction (PXRD): For solid-state reactions, in-situ PXRD can reveal dynamic structural transformations, such as phase changes that occur when the material interacts with gases or undergoes thermal treatment. nih.gov

Table 1: Comparison of Advanced In-situ Spectroscopic Techniques

TechniqueInformation GainedPrimary Application for this compoundKey Advantage
In-situ Raman/NIR SpectroscopyReal-time molecular vibrations, crystallinity, and concentration changes. nih.govnih.govMonitoring polymerization kinetics and material properties during synthesis or processing.Non-destructive, can be used in-line with standard equipment.
Ambient Mass Spectrometry (EASI-MS)Real-time tracking of reactants, intermediates, and products on surfaces. nih.govStudying surface-initiated polymerization or degradation mechanisms.High sensitivity and real-time monitoring at atmospheric pressure.
In-situ Powder X-ray Diffraction (PXRD)Dynamic changes in crystal structure and phase transitions. nih.govInvestigating solid-state reactions and interactions with other molecules.Provides direct structural information of crystalline materials during a process.

Development of Next-Generation Functional Materials and Devices

The unique structure of this compound, featuring conjugated π-systems and steric hindrance from its tolyl groups, makes it a prime candidate for the development of advanced functional materials. Its inherent properties can be leveraged to create materials with tailored optical, electronic, and physical characteristics.

Emerging areas of development include:

Organic Electronics: The compound's ability to reduce aggregation-caused quenching makes it highly suitable for enhancing the efficiency and lifespan of Organic Light-Emitting Diodes (OLEDs). Future work will likely focus on creating co-polymers incorporating the this compound unit to fine-tune the emissive properties for next-generation displays and lighting.

High-Performance Polymers: Its structure is conducive to creating novel conjugated polymers for applications in organic photovoltaics (solar cells) and sensors. nih.gov By modifying its derivatives, researchers can control the polymer's bandgap and charge transport properties.

Functional Coatings and Gels: Incorporating this compound into amphiphilic polymer conetworks (ACNs) could lead to smart coatings or gels. mdpi.com These materials could respond to external stimuli (e.g., light, temperature), finding use in areas from self-healing surfaces to controlled-release systems.

Advanced Nanocomposites: Dispersing derivatives of this compound within matrices like ethylene glycol or other polymers could yield nanofluids or solid composites with unique dielectric and optical properties for specialized electronic or thermal management applications. researchgate.net

Table 2: Potential Next-Generation Materials from this compound

Material ClassKey Property ContributionPotential Application
Conjugated Co-polymersLuminescence, charge transport. nih.govOLEDs, Organic Photovoltaics (OPVs), Chemical Sensors.
Amphiphilic Polymer Conetworks (ACNs)Stimuli-responsive behavior, surface properties. mdpi.comSmart Coatings, Responsive Gels, Drug Delivery.
Polymer Blends and CompositesModification of physical properties (e.g., as a polystyrene modifier). High-performance building materials, specialty plastics.
Organic NanofluidsTailored optical and dielectric properties. researchgate.netAdvanced coolants, optical filters, dielectric fluids.

Interdisciplinary Research with Biological and Nanoscience Fields

The distinct chemical properties of this compound open doors for its use in interdisciplinary research, particularly at the intersection of chemistry, biology, and nanoscience.

Biological Applications: The compound is recognized for its ability to act as a radical scavenger. This property is highly relevant in biological systems for combating oxidative stress, which is implicated in numerous diseases. Future research could focus on designing and synthesizing derivatives that are biocompatible and can function as targeted antioxidants or as probes to detect and quantify reactive oxygen species within cells.

Nanoscience Applications: In the realm of nanoscience, molecules are the fundamental building blocks for creating materials with nanoscale dimensions (1-100 nm). This compound can serve as a monomer or a core structural unit for various organic nanomaterials. nih.gov

0D Nanomaterials (Nanoparticles): Polymerization of this compound or its derivatives could form nanospheres or quantum dots with specific optical properties for use in bio-imaging or optoelectronics.

1D Nanomaterials (Nanofibers/Nanorods): Controlled, directional polymerization could potentially yield nanofibers or nanorods. Such 1D materials are noted for their high surface-area-to-volume ratio, making them excellent candidates for use in catalysis or filtration membranes. nih.gov

Organic Nanomaterials: This class, which includes dendrimers, micelles, and liposomes, could be constructed using functionalized this compound to create systems for targeted drug delivery, where the molecule's hydrophobic nature could be advantageous for encapsulating therapeutic agents. nih.gov

This interdisciplinary approach promises to unlock novel applications, from advanced medical therapies to the creation of sophisticated nanoscale devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-di(p-Tolyl)ethylene, and how can their efficiency be systematically evaluated?

  • Methodological Answer : Traditional synthesis involves Friedel-Crafts alkylation using aluminum chloride (AlCl₃) to couple p-tolyl precursors (e.g., p-tolyl chloride) with ethylene derivatives. Efficiency is assessed via reaction yield, purity (determined by ¹H/¹³C NMR ), and scalability. For example, analogous reactions using AlCl₃ for bis(aryl)ethylene synthesis achieved yields of ~74% . Alternative routes include Wittig reactions with p-tolyl-substituted ylides, monitored by GC-MS for intermediate tracking.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic spectral markers?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons from p-tolyl groups appear as doublets (δ 6.8–7.2 ppm), while ethylene protons resonate as singlets (δ 5.0–5.5 ppm due to symmetry) .
  • ¹³C NMR : Ethylene carbons appear at δ 110–120 ppm, with aromatic carbons at δ 125–140 ppm. Methyl groups on p-tolyl substituents are observed at δ 20–22 ppm .
  • X-ray crystallography : Resolves molecular geometry, confirming coplanarity of p-tolyl groups and ethylene bridge .

Q. How can researchers verify the purity and stability of this compound under standard laboratory conditions?

  • Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Stability is tested by thermogravimetric analysis (TGA) and NMR monitoring under varying temperatures. For example, thermal decomposition studies of analogous compounds show ethylene release at >70°C, requiring inert storage conditions .

Advanced Research Questions

Q. How do palladium-catalyzed cross-coupling methods compare to classical Friedel-Crafts alkylation in synthesizing this compound derivatives?

  • Methodological Answer : Suzuki-Miyaura cross-coupling using p-tolylboronic acid and ethylene dihalides (e.g., 1,2-dibromoethylene) with Pd catalysts (e.g., trans-Dichlorobis(XPhos)palladium(II)) offers superior regioselectivity and milder conditions (60–80°C in toluene/water) compared to Friedel-Crafts (harsh acids, high temps). Yields exceed 90% in cross-coupling vs. ~70% in classical methods . Byproduct analysis via GC-MS is recommended to optimize catalyst loading and ligand choice.

Q. What mechanistic insights can be gained from using this compound as a trapping agent in singlet methylene reactions?

  • Methodological Answer : In thorium complex decomposition studies, this compound traps singlet methylene (generated from diazomethane), forming 1,1-di(p-Tolyl)cyclopropane. Key evidence includes the disappearance of ethylene ¹H NMR signals (δ ~5.3 ppm) and emergence of cyclopropane proton singlets (δ ~1.13 ppm). Trapping experiments with 2-butyne or dipolarophiles further validate intermediate reactivity .

Q. How can computational modeling resolve discrepancies in thermodynamic stability data for this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond dissociation energies and torsional strain between p-tolyl groups. Experimental validation via differential scanning calorimetry (DSC) and NIST thermochemical protocols reconciles computational predictions with empirical data. Contradictions may arise from impurities, requiring parallel HPLC-NMR analysis .

Q. What are the implications of steric and electronic effects in this compound for designing photoresponsive materials?

  • Methodological Answer : The conjugated ethylene bridge and electron-donating p-tolyl groups enhance π-π stacking, studied via UV-Vis (λmax ~270 nm) and fluorescence spectroscopy. Steric hindrance from methyl groups reduces aggregation-induced quenching, making it suitable for organic light-emitting diodes (OLEDs). Comparative studies with 1,1-diphenylethylene (no methyl groups) highlight electronic modulation effects .

Methodological Notes

  • Synthesis Optimization : For cross-coupling, screen ligands (e.g., XPhos, SPhos) to enhance catalytic activity .
  • Trapping Experiments : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap in NMR .
  • Computational Tools : Employ Gaussian or ORCA for DFT, referencing NIST’s thermochemical database for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.